

Centanafadine Phase 3 Clinical Trials in Adult ADHD: Application Notes and Protocols

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Compound of Interest

Compound Name: Centanafadine

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This document provides a detailed overview of the dosage and administration protocols for **centanafadine** in Phase 3 clinical trials for the treatment of adult Attention-Deficit/Hyperactivity Disorder (ADHD). The information is compiled from publicly available data from various studies.

Investigational Drug Profile

- Drug Name: **Centanafadine**
- Formulation: Sustained-Release (SR) Tablets[1]
- Mechanism of Action: **Centanafadine** is a novel serotonin-norepinephrine-dopamine triple-reuptake inhibitor[2][3]

Phase 3 Clinical Trial Design Overview

The Phase 3 clinical program for **centanafadine** in adults with ADHD typically involved randomized, double-blind, multicenter, placebo-controlled, parallel-group studies.[1][2][4] The standard duration for the double-blind treatment period was six weeks.[2][5] A long-term, 52-week open-label safety and tolerability study was also conducted.[6][7]

The trials generally consisted of four distinct periods:

- Screening and Washout Period[1]

- Single-Blind Placebo Run-in Period: Typically lasting one week.[1][8]
- Double-Blind Treatment Period: Lasting for six weeks.[1]
- Follow-up Period: Ranging from 7 to 10 days after the last dose.[1][7]

Dosage and Administration Protocol

Investigated Dosages

The Phase 3 trials primarily evaluated two total daily doses (TDD) of **centanafadine** SR:

- 200 mg TDD[1][2][9]
- 400 mg TDD[1][2][9]

These were compared against a matching placebo.[9] The administration was oral, with a twice-daily (BID) dosing schedule.[2][10]

Dosing and Titration Schedule

A specific titration schedule was implemented for the higher dose group to enhance tolerability:

Total Daily Dose (TDD)	Dosing Regimen	Day 1-7	Day 8-42
200 mg	100 mg BID	100 mg BID	100 mg BID
400 mg	200 mg BID	100 mg BID	200 mg BID
Placebo	Matching Placebo BID	Placebo BID	Placebo BID

Table 1: Dosing and Titration Schedule for 6-Week Double-Blind Treatment Period.

Subjects randomized to the 200 mg TDD group began treatment at their target dose from the first day of the double-blind period.[1][11] In contrast, subjects in the 400 mg TDD group started with a 200 mg TDD for the initial 7 days, before escalating to their target dose of 400 mg TDD on day 8 for the remainder of the study.[1][11]

For the 52-week open-label long-term safety study, all participants received a starting dose of 200 mg TDD of **centanafadine** SR from days 1 to 7, followed by a titration to 400 mg TDD on day 8.^[7]

Experimental Protocols

Participant Eligibility Criteria

The trials enrolled adults between the ages of 18 and 55 with a primary diagnosis of ADHD according to the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria.^{[4][9][10]} The diagnosis was confirmed using the Adult ADHD Clinical Diagnostic Scale (ACDS) Version 1.2.^{[10][12]}

Key Inclusion Criteria:

- Symptom Severity: Participants not on ADHD medication needed an Adult ADHD Investigator Symptom Rating Scale (AISRS) score of ≥ 28 at both screening and baseline. Those on medication at screening required an AISRS score of ≥ 22 at screening and ≥ 28 at baseline.^[10]
- Functional Impairment: A Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4 (at least moderately ill) at baseline was required.^{[10][13]}

Key Exclusion Criteria:

- Presence of a current comorbid psychiatric disorder that could interfere with the trial's assessments or require prohibited medications.^[10]
- A diagnosis of "Other Specified or Unspecified Attention-Deficit/Hyperactivity Disorder" as per DSM-5.^[10]

Efficacy and Safety Assessments

Primary Efficacy Endpoint:

- The primary measure of efficacy was the change from baseline to Day 42 in the total score of the Adult ADHD Investigator Symptom Rating Scale (AISRS).^{[2][4]} The AISRS is an interview-based assessment of ADHD symptoms in adults.^[2]

Key Secondary Efficacy Endpoint:

- The key secondary outcome was the change from baseline to Day 42 on the Clinical Global Impression – Severity (CGI-S) scale.[\[2\]](#)[\[4\]](#)

Summary of Efficacy Data from Phase 3 Trials

The following tables summarize the key efficacy findings from two pivotal Phase 3 studies.

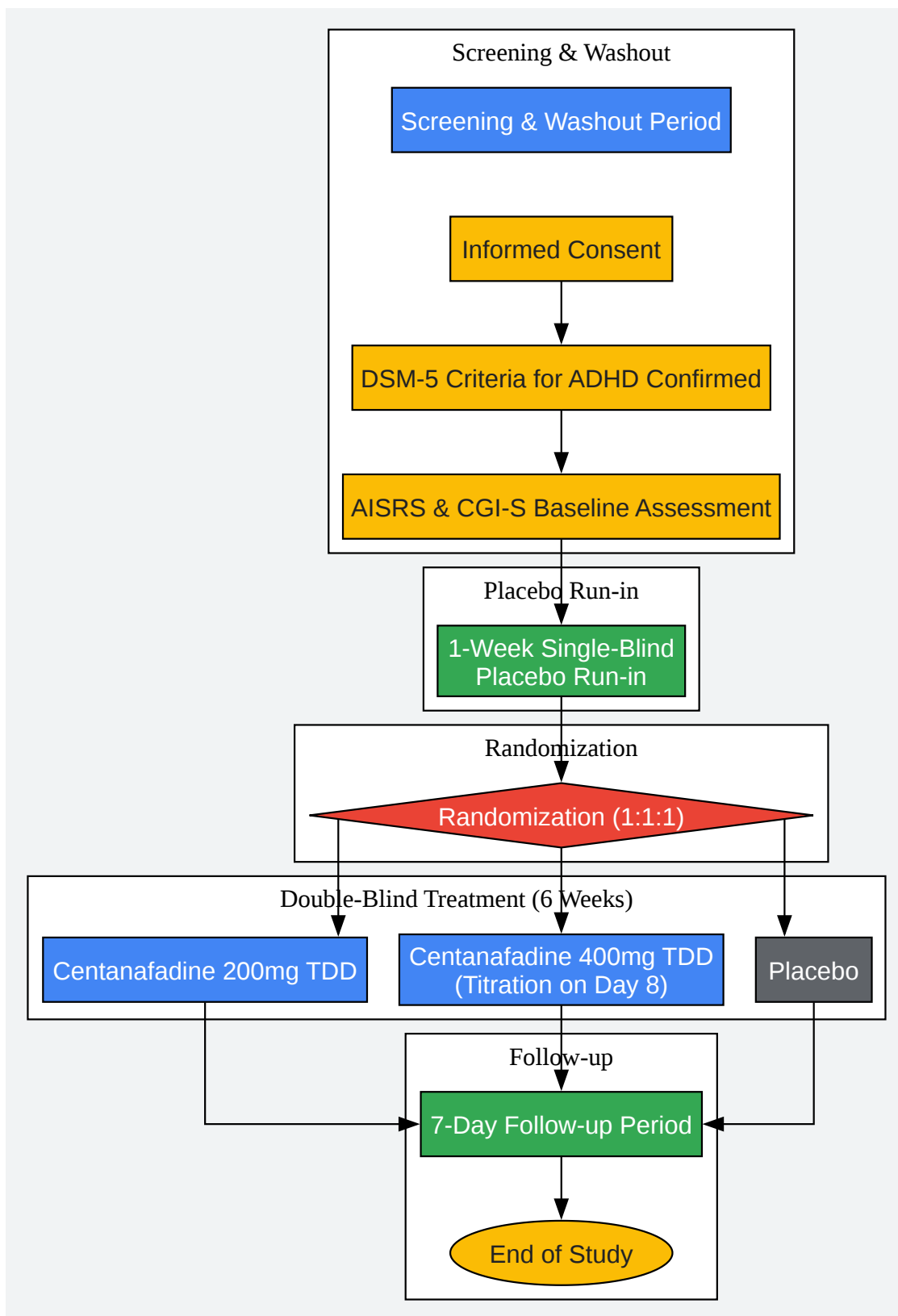
Study	Treatment Group	Mean Change from Baseline in AISRS Total Score at Day 42	p-value vs. Placebo	Effect Size vs. Placebo
Study 1	Centanafadine 200 mg/day	-3.16 (LS Mean Difference)	0.019	-0.28
Centanafadine 400 mg/day	-2.74 (LS Mean Difference)	0.039	-0.24	
Study 2	Centanafadine 200 mg/day	-4.01 (LS Mean Difference)	0.002	-0.37
Centanafadine 400 mg/day	-4.47 (LS Mean Difference)	0.001	-0.40	

Table 2: Least-Squares Mean Difference in AISRS Total Score at Day 42.[\[4\]](#)

Pooled Analysis	Treatment Group	Mean Change from Baseline in AISRS Total Score at Week 6	p-value vs. Placebo
Centanafadine 200 mg	-12.1	0.002	
Centanafadine 400 mg	-12.5	0.0009	
Placebo	-8.1	N/A	

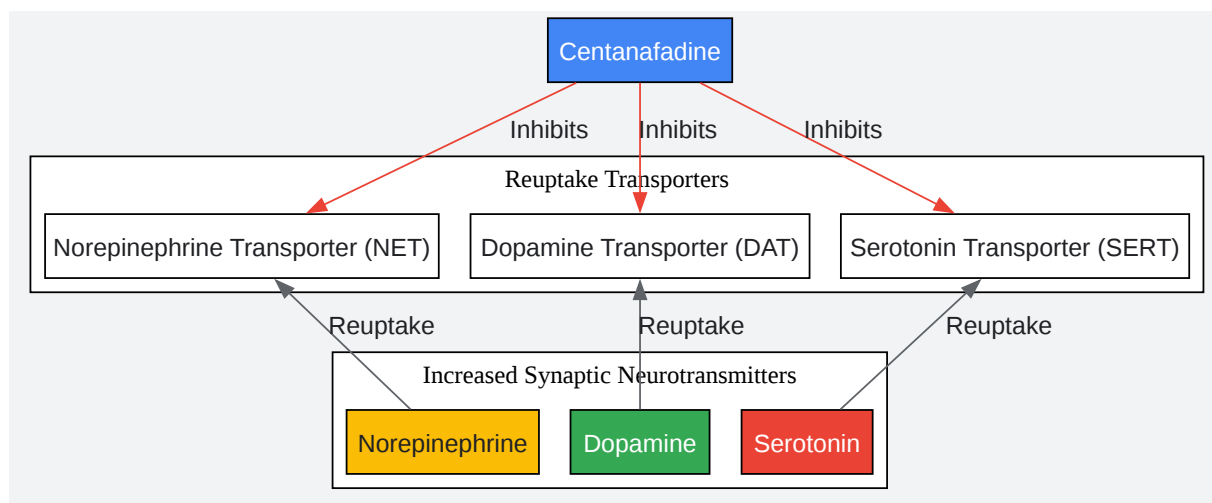
Table 3: Mean Change in AISRS Total Score in a Pooled Analysis of Two Phase 3 Trials.[\[13\]](#)

Visualized Experimental Workflow and Signaling Pathway



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Caption: Phase 3 Clinical Trial Workflow for **Centanafadine** in Adult ADHD.



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Caption: Mechanism of Action of **Centanafadine**.

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